![molecular formula C14H18FNO3S2 B2976741 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351613-47-2](/img/structure/B2976741.png)
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a novel compound with potential therapeutic applications. It belongs to the class of sulfonylazaspirodienone derivatives . These compounds have garnered interest due to their anticancer activity and other biological properties .
Synthesis Analysis
The synthesis of this compound involves a key step of metal-catalyzed cascade cyclization . Researchers optimized the lead compound based on benzenesulfonylazaspirodienone (HL-X9) and successfully generated a series of novel derivatives. Notably, acetyl-protected mannose-linked sulfonylazaspirodienone derivatives exhibited improved anticancer activities .
Molecular Structure Analysis
The molecular structure of This compound comprises a spirocyclic framework with a sulfonyl group and a fluorobenzyl moiety. The arrangement of atoms and functional groups within the molecule significantly influences its biological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available information, it’s essential to explore its reactivity with various nucleophiles, electrophiles, and other functional groups. Investigating its behavior under different conditions will provide insights into its potential applications .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of spiro compounds, including azaspiro derivatives, has been extensively explored due to their potential in creating biologically active compounds and drug discovery applications. For instance, Mai et al. (2010) described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, highlighting key steps in the creation of azaspirocycle structures Mai, Green, Bates, & Fang, 2010.
Another study by Ogurtsov and Rakitin (2020) developed a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, emphasizing the compound's promise for producing important biologically active compounds Ogurtsov & Rakitin, 2020.
Applications in Drug Discovery
Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as novel, multifunctional, and structurally diverse modules for drug discovery. These spirocycles are designed to offer new avenues in the development of therapeutic agents Li, Rogers-Evans, & Carreira, 2013.
Basappa et al. (2009) reported on the anti-tumor and anti-angiogenic activity of novel hydantoin derivatives, including azaspiro bicyclic hydantoin derivatives, indicating significant potential in cancer therapy through the inhibition of VEGF secretion in cancer cells Basappa, Ananda Kumar, Nanjunda Swamy, Sugahara, & Rangappa, 2009.
Mécanisme D'action
Target of Action
The primary target of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to target receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in programmed cell death .
Mode of Action
It is suggested that the benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form t-shaped π–π interactions with his136 . This interaction could potentially inhibit the function of the target protein, altering cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to affect the necroptosis signaling pathway , which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
The specific molecular and cellular effects of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to have significant effects on seizure protection, suggesting potential anticonvulsant activity .
Propriétés
IUPAC Name |
8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S2/c15-13-3-1-2-12(10-13)11-21(17,18)16-6-4-14(5-7-16)19-8-9-20-14/h1-3,10H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJWNUPJYYUAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2976659.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2976660.png)
![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)

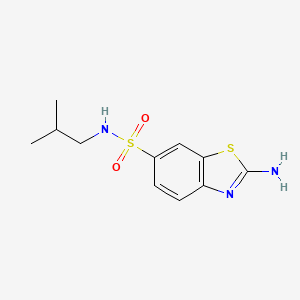
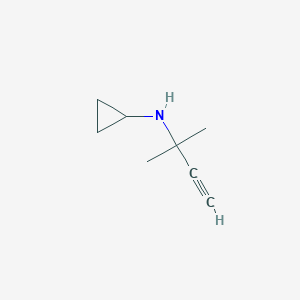
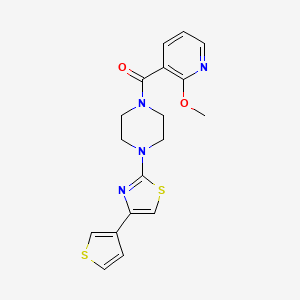
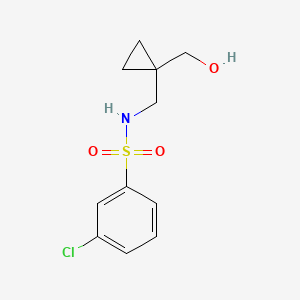
![8-(4-methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)
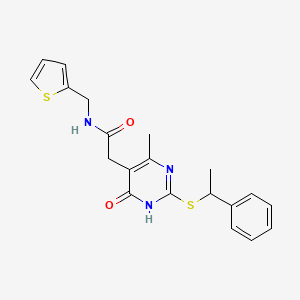
![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)


![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)
